1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl- is a heterocyclic compound that features a pyrazole ring fused with an isoquinoline structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl- typically involves the annulation of pyrazole derivatives with alkynes. One common method employs ruthenium (II) catalysts in the presence of copper (II) acetate and silver hexafluoroantimonate. The reaction proceeds efficiently in water under a nitrogen atmosphere, leading to high yields of the desired product . Another method involves the use of alcohol as a solvent at lower temperatures without the need for copper (II) acetate and silver salt, but with a carboxylate ligand under air .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl- can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a pyrazole ring fused with another heterocycle and exhibits similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused pyrazole ring, known for its CDK2 inhibitory activity.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring and are known for their pharmacological properties.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl- lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
824968-28-7 |
---|---|
Molecular Formula |
C19H18N4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinolin-7-amine |
InChI |
InChI=1S/C19H18N4/c1-12-17-19(22-21-12)15-10-9-14(23(2)3)11-16(15)18(20-17)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,21,22) |
InChI Key |
ONANVWDFEZEQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C=C(C=C3)N(C)C)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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